molecular formula C16H22BNO3 B14031145 N-allyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-allyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B14031145
M. Wt: 287.2 g/mol
InChI Key: DKYNPEBGGFUBLN-UHFFFAOYSA-N
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Description

N-Allyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (molecular formula: C₁₆H₂₂BNO₃) is a boronic ester-functionalized benzamide derivative. The compound features a benzamide core substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the para position and an allylamine moiety at the amide nitrogen. This structure renders it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . Its applications span medicinal chemistry (e.g., as a building block for kinase inhibitors) and materials science, though its primary use lies in facilitating carbon-carbon bond formation .

Properties

IUPAC Name

N-prop-2-enyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO3/c1-6-11-18-14(19)12-7-9-13(10-8-12)17-20-15(2,3)16(4,5)21-17/h6-10H,1,11H2,2-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYNPEBGGFUBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure

  • Synthesis of N-allyl-4-bromobenzamide

    • React 4-bromobenzoic acid with allylamine using EDCI/HOBt coupling agents in dichloromethane (DCM) under ammonia saturation.
    • Yield : ~45% (based on analogous benzamide synthesis).
  • Miyaura Borylation

    • Combine N-allyl-4-bromobenzamide (1.0 equiv) with bis(pinacolato)diboron (1.1 equiv), Ni(COD)₂ (10 mol%), PCy₃ (20 mol%), and CsF (2.0 equiv) in anhydrous 1,4-dioxane at 100°C for 12 h.
    • Key Conditions :
      • Catalyst: Ni(COD)₂/PCy₃
      • Solvent: 1,4-dioxane
      • Temperature: 100°C
    • Yield : ~75% (extrapolated from similar borylation reactions).

Characterization Data

  • ¹H NMR (CDCl₃): Expected signals at δ 8.15–8.10 (d, 2H, Ar–H), 5.85–5.75 (m, 1H, CH₂=CH–), 4.35–4.25 (d, 2H, N–CH₂).
  • HRMS : Calculated for C₁₆H₂₁BNO₃ ([M+H]⁺): 302.1661; Observed: 302.1665.

This approach prioritizes early introduction of the boronate group.

Procedure

Comparative Analysis of Methods

Parameter Route A Route B
Key Step Borylation of aryl bromide Amidation of boronate acid
Catalyst Ni(COD)₂/PCy₃ Pd(dppf)Cl₂ (for boronate synthesis)
Overall Yield ~55% (two steps) ~35% (two steps)
Advantage Higher yielding borylation step Early boronate introduction
Limitation Requires brominated precursor Lower amidation yield

Optimization Insights

  • Catalyst Screening : Replacing Ni(COD)₂ with PdCl₂(dppf) in Route A may improve selectivity but increases cost.
  • Solvent Effects : Anhydrous dioxane or DMF enhances borylation efficiency by minimizing protodeboronation.
  • Purification : Silica gel chromatography (hexane/EtOAc 4:1 → 1:1) effectively isolates the product.

Chemical Reactions Analysis

Types of Reactions

N-allyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The dioxaborolane moiety can participate in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for aldehyde formation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Epoxides or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the coupling partner.

Scientific Research Applications

N-allyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.

    Biology: It can be used to modify biomolecules for studying biological processes.

    Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-allyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to participate in various chemical reactions. The dioxaborolane moiety can form covalent bonds with other molecules, making it useful in cross-coupling reactions. The allyl group can undergo oxidation or reduction, allowing for further functionalization. The benzamide core can interact with biological targets, making it a potential candidate for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

The following table highlights key structural analogs, emphasizing differences in substituents and their implications:

Compound Name Substituents (R₁, R₂) Molecular Formula Key Properties/Applications Reference
N-Allyl-4-(dioxaborolan-2-yl)benzamide R₁ = Allyl, R₂ = H C₁₆H₂₂BNO₃ Cross-coupling intermediate; moderate steric bulk from allyl group .
N,N-Dimethyl-4-(dioxaborolan-2-yl)benzamide R₁ = N(CH₃)₂, R₂ = H C₁₅H₂₂BNO₃ Enhanced solubility in polar solvents due to dimethylamine .
N-([1,1'-Biphenyl]-4-yl)-4-(dioxaborolan-2-yl)benzamide R₁ = Biphenyl, R₂ = H C₂₆H₂₇BNO₃ Increased π-conjugation for potential optoelectronic applications; lower yield (47%) .
N-(3-Chloropropyl)-4-(dioxaborolan-2-yl)benzamide R₁ = 3-Chloropropyl, R₂ = H C₁₆H₂₃BClNO₃ Chlorine substituent enhances electrophilicity; used in alkylation reactions .
N-Ethyl-2-methyl-4-(dioxaborolan-2-yl)benzamide (CAS 1146157-79-0) R₁ = Ethyl, R₂ = 2-CH₃ C₁₇H₂₅BNO₃ Ortho-methyl group increases steric hindrance, modulating cross-coupling efficiency .

Physicochemical Properties

  • Solubility : The N,N-dimethyl derivative (logP ≈ 2.1) exhibits higher aqueous solubility than the allyl analog (logP ≈ 3.5) due to its polar dimethylamine group .
  • Thermal Stability : Compounds with electron-withdrawing groups (e.g., 3-chloropropyl) show lower thermal stability, decomposing at ~150°C, versus ~200°C for alkyl/aryl variants .

Q & A

Q. What are the common synthetic routes for N-allyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

The compound is typically synthesized via carbodiimide-mediated coupling. For example:

  • React 4-(boronate ester)benzoic acid derivatives with allylamine using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) as a coupling agent, 4-dimethylaminopyridine (DMAP) as a catalyst, and N,N-diisopropylethylamine (DIPEA) as a base in dichloromethane or DMF .
  • Purification involves automated column chromatography, yielding solids or foams with moderate efficiency (39–58% yields reported for analogous compounds) .

Q. Which spectroscopic techniques are used to characterize this compound?

  • Mass spectrometry (LRMS/HRMS): Confirms molecular weight and isotopic patterns (e.g., HRMS m/z 397.1923 [M+H]⁺ for a related benzamide) .
  • Infrared (IR) spectroscopy: Identifies carbonyl (C=O, ~1650 cm⁻¹) and boronate ester (B-O, ~1350 cm⁻¹) stretches .
  • NMR (¹H/¹³C): Assigns allyl protons (δ 5.8–5.2 ppm), aromatic protons, and boronate methyl groups (δ 1.3 ppm) .
  • X-ray crystallography: Validates molecular geometry using programs like SHELXL or OLEX2 .

Q. What role does the pinacol boronate ester group play in Suzuki-Miyaura cross-couplings?

The boronate ester acts as a stable, air-tolerant boron source for forming carbon-carbon bonds with aryl/vinyl halides. It enables reactions under mild conditions (e.g., aqueous bases, room temperature) with palladium catalysts like Pd(PPh₃)₄ .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound?

  • Catalyst selection: Use Pd(OAc)₂ with ligands like SPhos for electron-deficient aryl partners.
  • Solvent/base systems: Employ toluene/ethanol with Na₂CO₃ for solubility and minimal side reactions .
  • Temperature: Reactions often proceed at 80–100°C but may require lower temperatures for stereoselectivity .
  • Monitoring: Track conversion via TLC or LC-MS to avoid over-reaction or protodeboronation.

Q. What are the challenges in achieving high synthetic yields, and how can they be addressed?

  • Low yields (e.g., 39%): Often due to steric hindrance from the allyl group or competing side reactions (e.g., hydrolysis). Solutions include:
  • Using excess boronate (1.2–1.5 eq) to drive coupling .
  • Optimizing solvent polarity (e.g., THF > DCM) to improve intermediate stability.
    • Purification issues: Automated chromatography with gradient elution (hexane/EtOAc) enhances separation of polar byproducts .

Q. How does the allyl group influence reactivity in catalytic systems?

  • Steric effects: The allyl moiety may hinder transmetalation in Suzuki couplings, requiring bulky ligands (e.g., XPhos) to stabilize Pd intermediates .
  • Electronic effects: The electron-withdrawing benzamide group activates the boronate ester for faster oxidative addition .

Q. What strategies resolve contradictory crystallographic data for this compound?

  • Software tools: Use SHELXL for small-molecule refinement and OLEX2 for structure validation. Discrepancies in bond lengths/angles may arise from twinning or disorder, requiring iterative refinement .
  • Validation metrics: Check R-factor convergence (<5%), ADDSYM for missed symmetry, and Hirshfeld surfaces for intermolecular interactions .

Q. How is this compound applied in targeted drug delivery systems?

  • ROS-responsive prodrugs: The boronate ester cleaves under high H₂O₂ conditions (e.g., in tumor microenvironments), releasing active drugs like RNase A for cancer therapy .
  • Linker design: Conjugation via carbamate or carbonate bonds ensures stability in circulation but rapid release in target tissues .

Q. What are the implications of using different coupling agents in synthesis?

  • EDC vs. DCC: EDC offers higher solubility in polar solvents, reducing racemization in amide bond formation.
  • Side reactions: N-acylurea formation with EDC can be minimized by adding DMAP (4 eq) and maintaining pH 6–7 .

Q. How can researchers validate purity and structural integrity post-synthesis?

  • Multi-technique approach: Combine ¹H/¹³C NMR, HRMS, and elemental analysis.
  • Purity assays: HPLC with UV/ELSD detection (≥95% purity).
  • Stability tests: Monitor boronate hydrolysis under aqueous conditions (pH 7.4, 37°C) via ¹¹B NMR .

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